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Compound of Interest

Compound Name: Tris(4-bromophenyl)amine

Cat. No.: B153671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tris(4-
bromophenyl)amine, a molecule of significant interest in materials science and as a building

block in organic synthesis. This document outlines the experimental protocols for its synthesis,

crystallization, and subsequent crystal structure determination via single-crystal X-ray

diffraction. All quantitative data is presented in clearly structured tables for comparative

analysis, and key processes are visualized through detailed diagrams.

Introduction
Tris(4-bromophenyl)amine is a triphenylamine derivative where each of the phenyl rings is

substituted with a bromine atom at the para position. Its propeller-like, three-dimensional

structure and electron-rich nature make it a versatile component in the development of organic

electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics

(OPVs). A thorough understanding of its solid-state structure is paramount for predicting and

tuning the properties of materials derived from it. This guide presents a detailed

crystallographic analysis of tris(4-bromophenyl)amine, providing foundational data for

researchers in the field.

Experimental Protocols
Synthesis of Tris(4-bromophenyl)amine
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A common and effective method for the synthesis of tris(4-bromophenyl)amine is the direct

bromination of triphenylamine.

Materials:

Triphenylamine

Bromine

Chloroform

Ethanol

Water

Procedure:

Dissolve triphenylamine (1 equivalent) in chloroform in a round-bottom flask and cool the

solution to 0°C in an ice bath.

Slowly add a solution of bromine (3 equivalents) in chloroform to the cooled triphenylamine

solution with constant stirring.

Allow the reaction mixture to stir at 0°C for one hour. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol

and water to precipitate the crude product.

Collect the solid precipitate by vacuum filtration and wash with cold ethanol.

Purify the crude product by recrystallization from a suitable solvent system, such as a

mixture of chloroform and ethanol, to yield pure tris(4-bromophenyl)amine as a crystalline

solid.

Single Crystal Growth
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High-quality single crystals suitable for X-ray diffraction are typically grown using slow

evaporation or vapor diffusion techniques.

Procedure (Slow Evaporation):

Dissolve the purified tris(4-bromophenyl)amine in a minimal amount of a suitable solvent

(e.g., chloroform or dichloromethane) in a clean vial.

Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a

vibration-free environment.

Over a period of several days to a week, single crystals of sufficient size and quality for X-ray

diffraction will form.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray

diffractometer.

Instrumentation:

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu

Kα radiation) and a detector.

Procedure:

A suitable single crystal of tris(4-bromophenyl)amine is selected and mounted on a

goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize

thermal vibrations and potential radiation damage.

The diffractometer collects a series of diffraction images as the crystal is rotated through a

range of angles.

The collected data are processed to determine the unit cell parameters and the intensities of

the Bragg reflections.
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The crystal structure is solved using direct methods or Patterson methods and then refined

using full-matrix least-squares on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

The final structural model is validated using software such as PLATON and by checking the

final R-factors. The crystallographic data is then deposited in a public database such as the

Cambridge Crystallographic Data Centre (CCDC).

Data Presentation
The crystallographic data for tris(4-bromophenyl)amine (CCDC Deposition Number: 786796)

is summarized in the following tables.

Crystal Data and Structure Refinement
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Parameter Value

Empirical formula C₁₈H₁₂Br₃N

Formula weight 482.01

Temperature 150(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 10.913(2) Å

b 15.688(3) Å

c 10.368(2) Å

α 90°

β 108.01(3)°

γ 90°

Volume 1689.4(6) Å³

Z 4

Density (calculated) 1.895 Mg/m³

Absorption coefficient 6.899 mm⁻¹

F(000) 920

Crystal size 0.20 x 0.15 x 0.10 mm³

Theta range for data collection 2.48 to 27.50°

Index ranges -14<=h<=14, -20<=k<=20, -13<=l<=13

Reflections collected 15412

Independent reflections 3871 [R(int) = 0.0416]
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Completeness to theta = 25.242° 99.8 %

Absorption correction Semi-empirical from equivalents

Max. and min. transmission 0.7456 and 0.5321

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3871 / 0 / 208

Goodness-of-fit on F² 1.037

Final R indices [I>2sigma(I)] R1 = 0.0275, wR2 = 0.0617

R indices (all data) R1 = 0.0368, wR2 = 0.0654

Largest diff. peak and hole 0.528 and -0.473 e.Å⁻³

Selected Bond Lengths (Å)
Atom 1 Atom 2 Length

Br(1) C(4) 1.904(2)

Br(2) C(10) 1.905(2)

Br(3) C(16) 1.906(2)

N(1) C(1) 1.428(3)

N(1) C(7) 1.430(3)

N(1) C(13) 1.429(3)

C(1) C(2) 1.389(3)

C(1) C(6) 1.391(3)

C(2) C(3) 1.385(4)

C(3) C(4) 1.381(4)

C(4) C(5) 1.382(4)

C(5) C(6) 1.384(4)
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Selected Bond Angles (°)
Atom 1 Atom 2 Atom 3 Angle

C(1) N(1) C(7) 118.8(2)

C(1) N(1) C(13) 119.5(2)

C(7) N(1) C(13) 121.7(2)

N(1) C(1) C(2) 120.9(2)

N(1) C(1) C(6) 120.5(2)

C(2) C(1) C(6) 118.6(2)

C(3) C(4) Br(1) 119.5(2)

C(5) C(4) Br(1) 119.6(2)

Mandatory Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of tris(4-bromophenyl)amine.
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Experimental Workflow for Crystal Structure Analysis

Synthesis & Crystallization

X-ray Diffraction Analysis

Structure Solution & Refinement
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Caption: Workflow from synthesis to crystal structure validation.
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Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of tris(4-
bromophenyl)amine. The experimental protocols for synthesis and single-crystal X-ray

diffraction have been outlined, and the resulting crystallographic data has been presented in a

clear, tabular format. The provided visualizations of the molecular structure and experimental

workflow serve to further clarify the key aspects of this analysis. This comprehensive

information is intended to be a valuable resource for researchers and professionals working

with triphenylamine derivatives and their applications in materials science and drug

development, enabling a deeper understanding of the structure-property relationships of this

important molecule.

To cite this document: BenchChem. [In-Depth Technical Guide: Tris(4-bromophenyl)amine
Crystal Structure Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153671#tris-4-bromophenyl-amine-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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